molecular formula C7H4BrNO4 B188938 2-Bromo-3-nitrobenzoic acid CAS No. 573-54-6

2-Bromo-3-nitrobenzoic acid

Cat. No. B188938
CAS RN: 573-54-6
M. Wt: 246.01 g/mol
InChI Key: WTDJEGSXLFHZPY-UHFFFAOYSA-N
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Description

2-Bromo-3-nitrobenzoic acid is an organic compound with the molecular formula BrC6H3(NO2)CO2H . It is an off-white to yellow crystalline powder . This compound is used in the preparation of 3-substituted 5-nitroisocoumarins and 2-bromo-3-nitrobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-nitrobenzoic acid consists of a benzene ring substituted with a bromo group, a nitro group, and a carboxylic acid group . The molecular weight of this compound is 246.01 .


Physical And Chemical Properties Analysis

2-Bromo-3-nitrobenzoic acid is an off-white to yellow crystalline powder . It has a melting point of 186.0 to 191.0 °C . The density of this compound is 1.9±0.1 g/cm3 .

Scientific Research Applications

Organic Chemistry

2-Bromo-3-nitrobenzoic acid is a compound used in organic synthesis .

Application

This compound has been used in the preparation of 3-substituted 5-nitroisocoumarins and 2-bromo-3-nitrobenzaldehyde .

Results or Outcomes

Organic Chemistry

Application

In addition to the preparation of 3-substituted 5-nitroisocoumarins and 2-bromo-3-nitrobenzaldehyde , 2-Bromo-3-nitrobenzoic acid is also used in the synthesis of new zinc (II) − 2-bromobenzoate complex compounds .

Results or Outcomes

The outcomes of these reactions would be the formation of new zinc (II) − 2-bromobenzoate complex compounds . These compounds could then be used in further reactions to create more complex molecules. Unfortunately, I don’t have specific quantitative data or statistical analyses for these reactions.

Organic Chemistry

Application

In addition to the preparation of 3-substituted 5-nitroisocoumarins and 2-bromo-3-nitrobenzaldehyde , 2-Bromo-3-nitrobenzoic acid is also used in the synthesis of new zinc (II) − 2-bromobenzoate complex compounds .

Results or Outcomes

The outcomes of these reactions would be the formation of new zinc (II) − 2-bromobenzoate complex compounds . These compounds could then be used in further reactions to create more complex molecules. Unfortunately, I don’t have specific quantitative data or statistical analyses for these reactions.

Safety And Hazards

2-Bromo-3-nitrobenzoic acid is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation, and using personal protective equipment .

properties

IUPAC Name

2-bromo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDJEGSXLFHZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205917
Record name 2-Bromo-3-nitrobenzoic acid
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Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-nitrobenzoic acid

CAS RN

573-54-6
Record name 2-Bromo-3-nitrobenzoic acid
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Record name 2-Bromo-3-nitrobenzoic acid
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Record name 2-Bromo-3-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
MB Moore, EH Volwiler - Journal of the American Chemical …, 1940 - ACS Publications
… The potassium salt of 2-bromo-3-nitrobenzoic acid was … 2-bromo-3nitrobenzoic acid as described in“Organic Syntheses.” The potassium salt of 2-bromo-3-nitrobenzoie acid (13.6 g.) …
Number of citations: 5 pubs.acs.org
RP Dixon, JS Snyder, L Bradley… - Organic Preparations …, 2000 - Taylor & Francis
… 2-Bromo-3-nitrobenzoic acid and o-nitroaniline were purchased from the Aldrich Chemical Company. …
Number of citations: 7 www.tandfonline.com
R Adams, HR Snyder - Journal of the American Chemical Society, 1938 - ACS Publications
N02, Br, Cl, CH3, and OCH3, in the 3'-, 4'-, and 5'-positions of 2-nitro-6-carboxy-2'-methoxybiphenyl upon the rate of racemization of such molecules has been described previously. 2 …
Number of citations: 19 pubs.acs.org
K Koshimizu - 1960 - repository.kulib.kyoto-u.ac.jp
… One of the most striking developments was the demonstration that 2-bromo-3-nitrobenzoic acid was active for cellelongation (6). Thus, one of the requirements as f01:"mulated by …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
PJ Culhane - Organic Syntheses, 2003 - Wiley Online Library
2‐Bromo‐3‐Nitrobenzoic Acid - Culhane - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
DE Ames, O Ribeiro - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… Condensation of 2-bromo-3-nitrobenzoic acid with acetylacetone in the presence of copper(l1) acetate and ethanolic sodium ethoxide gives 2-acetylacetonyl-3-nitrobenzoic acid. …
Number of citations: 12 pubs.rsc.org
FC Whitmore, PJ Culhane - Journal of the American Chemical …, 1929 - ACS Publications
… acid gave a nearly quantitative yield of a mercury compound which reacted with hydrochloric acid to give m-nitrobenzoic acid and with bromine to give 2-bromo-3-nitrobenzoic acid. This …
Number of citations: 18 pubs.acs.org
A Burger, AC SCHMALZ - The Journal of Organic Chemistry, 1954 - ACS Publications
… 2-Bromo-3-nitrobenzoic acid was converted toits anilide, and this was condensed in alkaline medium with 2-bromobenzenethiol. The resulting 2-bromo-2'-nitrodiphenylsulfide-6'-…
Number of citations: 25 pubs.acs.org
LKA Rahman, RM Scrowston - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… [from sodium borohydride (2.6 g) and boron trifluoride-diethyl ether (9.65 g) in dry diglyme (100 ml)] was passed in a stream of nitrogen into a solution of 2- bromo-3-nitrobenzoic acid (…
Number of citations: 36 pubs.rsc.org
ECY Woon, A Dhami, MF Mahon, MD Threadgill - Tetrahedron, 2006 - Elsevier
… Compound 5 has been reported to be synthesised in moderate yield by an alternative route of Hurtley coupling of 2-bromo-3-nitrobenzoic acid with pentane-2,4-dione, followed by acyl …
Number of citations: 71 www.sciencedirect.com

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